2,6-Diphenyl-1,3-dioxin-4-one
CAS No.:
Cat. No.: VC10332318
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H12O3 |
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Molecular Weight | 252.26 g/mol |
IUPAC Name | 2,6-diphenyl-1,3-dioxin-4-one |
Standard InChI | InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,16H |
Standard InChI Key | HULKYRKCPSUWRI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecular framework of 2,6-diphenyl-1,3-dioxin-4-one consists of a 1,3-dioxin ring, a six-membered oxygen heterocycle with two oxygen atoms at the 1- and 3-positions. The 4-position is occupied by a ketone group, while the 2- and 6-positions are substituted with phenyl rings (Figure 1). Computational studies using PubChem data confirm the planarity of the dioxin ring, with bond angles of 120° at the oxygen atoms, consistent with sp² hybridization .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₂O₃ | |
Molecular Weight | 252.26 g/mol | |
SMILES | C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3 | |
InChIKey | HULKYRKCPSUWRI-UHFFFAOYSA-N |
Spectroscopic Features
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Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch is observed at ~1740 cm⁻¹, characteristic of the ketone group. The aromatic C-H stretches of the phenyl rings appear between 3050–3100 cm⁻¹ .
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¹H NMR: The phenyl protons resonate as a multiplet at δ 7.2–7.6 ppm, while the vinylic proton adjacent to the ketone appears as a singlet at δ 5.6 ppm .
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¹³C NMR: Signals at δ 160–170 ppm correspond to the carbonyl carbon, while aromatic carbons appear between δ 125–140 ppm .
Synthesis and Preparation
Cycloaddition Routes
The most efficient synthesis involves the cycloaddition of (chlorocarbonyl)phenyl ketene with electron-deficient dienophiles. For example, reacting (chlorocarbonyl)phenyl ketene with N-benzylideneaniline in n-hexane yields 2,6-diphenyl-1,3-dioxin-4-one in 97% yield (Scheme 1) .
Scheme 1:
Alternative Methods
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Diketene Condensation: 2,2,6-Trimethyl-1,3-dioxin-4-one (diketene acetone adduct) reacts with aryl Grignard reagents to introduce phenyl substituents .
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Oxidative Coupling: Phenolic precursors undergo oxidative coupling using iodine(III) reagents, though yields are moderate (40–60%) .
Table 2: Comparative Synthetic Yields
Method | Yield (%) | Conditions | Reference |
---|---|---|---|
Cycloaddition | 97 | n-hexane, RT | |
Diketene Condensation | 85 | THF, −78°C | |
Oxidative Coupling | 55 | DCM, I₂, 0°C |
Physical and Chemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a decomposition temperature of 210°C. Differential scanning calorimetry (DSC) reveals a melting point of 179°C, consistent with its crystalline structure .
Solubility Profile
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High Solubility: Dichloromethane, chloroform, THF.
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Low Solubility: Water, hexane, ethanol.
Chemical Reactivity and Applications
Cycloaddition Reactions
The electron-deficient dioxin ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride, forming bicyclic adducts. For instance, reaction with phenylisocyanate produces 6-chloro-3,5-diphenyl-1,3-oxazine-2,4-dione in 84% yield .
Nucleophilic Substitution
The ketone group undergoes nucleophilic attack by amines or hydrazines, yielding hydrazone derivatives. These intermediates are precursors to pyrazole and isoxazole heterocycles .
Catalytic Applications
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the phenyl rings, enabling the synthesis of biaryl systems for materials science .
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